1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide

Descripción

Introduction to 1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide

Structural and Chemical Identity

Cation-Anion Configuration Analysis

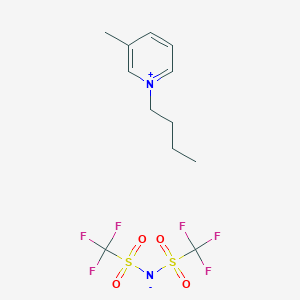

The molecular architecture of this compound is fundamentally defined by the ionic interaction between its constituent cationic and anionic components. The cationic portion consists of a pyridinium ring system bearing a butyl substituent at the nitrogen position and a methyl group at the 3-position of the aromatic ring. This quaternary ammonium structure creates a permanent positive charge delocalized across the pyridinium framework, with the positive charge density concentrated primarily on the nitrogen atom and the adjacent carbon atoms.

The anionic component, bis(trifluormethylsulfonyl)imide, presents a sophisticated molecular structure featuring two trifluormethylsulfonyl groups connected through a central nitrogen atom. The high electronegativity of the fluorine atoms and the sulfonyl groups creates a highly delocalized negative charge distribution across the anion. This charge delocalization contributes significantly to the chemical stability and unique properties of the ionic liquid. The anion exhibits a tetrahedral geometry around each sulfur atom, with the central nitrogen adopting a planar configuration that facilitates optimal charge distribution.

The electrostatic interactions between these oppositely charged species govern the overall molecular organization and determine the macroscopic properties of the ionic liquid. The cation-anion pairing occurs through multiple weak interactions rather than a single strong ionic bond, allowing for dynamic reorganization while maintaining overall structural integrity. This configuration results in a liquid state at room temperature despite the ionic nature of the compound.

IUPAC Nomenclature and Isomeric Considerations

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, with the complete designation being 1-butyl-3-methylpyridin-1-ium bis((trifluoromethyl)sulfonyl)amide. Alternative nomenclature variations include 1-butyl-3-methylpyridinium bis(trifluoromethanesulfonyl)imide and 1-butyl-3-methylpyridin-1-ium bis(trifluoromethanesulfonyl)azanide, reflecting different acceptable naming conventions for the anionic component.

The compound is assigned Chemical Abstracts Service registry number 344790-86-9, providing a unique identifier for database searches and regulatory purposes. The molecular formula C₁₂H₁₆F₆N₂O₄S₂ indicates the precise atomic composition, with a calculated molecular weight of 430.39 grams per mole.

Isomeric considerations for this compound primarily involve positional isomerism within the pyridinium ring system. The 3-methylpyridinium configuration represents one of several possible methylpyridinium isomers, each exhibiting distinct physicochemical properties. Research comparing isomeric pyridinium-based ionic liquids has demonstrated that the position of the methyl substituent significantly influences properties such as viscosity, density, and thermal behavior. The 3-methyl positioning provides an optimal balance between steric effects and electronic properties, contributing to the compound's desirable characteristics as an ionic liquid.

Molecular Geometry and Charge Distribution

The molecular geometry of this compound reflects the complex interplay between cationic and anionic structural features. The pyridinium cation adopts a planar aromatic configuration with the butyl chain extending away from the ring plane. Computational studies have revealed that the positive charge is primarily localized on the nitrogen atom but exhibits significant delocalization across the carbon atoms directly bonded to the quaternary nitrogen.

The spatial arrangement of the butyl and methyl substituents creates an asymmetric charge distribution that influences the compound's interaction with other molecular species. The butyl chain provides hydrophobic character while the methylated pyridinium core maintains the essential ionic properties. This structural duality enables the compound to interact effectively with both polar and nonpolar substances.

The bis(trifluormethylsulfonyl)imide anion exhibits a complex three-dimensional structure characterized by multiple conformational possibilities. The central nitrogen atom connects two trifluormethylsulfonyl groups in a configuration that maximizes charge delocalization while minimizing steric hindrance. The extensive fluorination provides exceptional chemical stability and contributes to the compound's resistance to hydrolysis and thermal decomposition.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₆F₆N₂O₄S₂ | |

| Molecular Weight | 430.39 g/mol | |

| Melting Point | <25°C | |

| Density | 1.41 g/cm³ (22°C) | |

| Viscosity | 51.8 cP (25°C) | |

| Ionic Conductivity | 2.51 mS/cm (25°C) |

Historical Development in Ionic Liquid Research

The development of this compound emerged within the broader historical context of ionic liquid research, which traces its origins to the early twentieth century. The foundational work by Paul Walden in 1914, who reported ethylammonium nitrate as the first ionic liquid, established the conceptual framework for understanding room temperature molten salts. This pioneering research demonstrated that certain salt combinations could exist as liquids at temperatures significantly below their expected melting points.

The evolution toward pyridinium-based ionic liquids represents a significant advancement in the field, building upon earlier developments with imidazolium and quaternary ammonium systems. The introduction of the bis(trifluormethylsulfonyl)imide anion marked a crucial breakthrough in ionic liquid chemistry, as reported by Bonhôte and colleagues in 1996. This anion provided enhanced thermal stability, improved electrochemical windows, and reduced coordination tendencies compared to earlier halide-based systems.

Research into pyridinium ionic liquids gained momentum in the early 2000s as scientists recognized their potential advantages over imidazolium analogs. The pyridinium cation offers unique electronic properties due to its aromatic nitrogen heterocycle, providing different charge distribution patterns and interaction capabilities. Studies focusing on biodegradability and environmental compatibility further drove interest in pyridinium-based systems, as researchers sought to develop more sustainable ionic liquid alternatives.

The specific development of this compound reflects the systematic approach to ionic liquid design that emerged in the 2000s. This compound was synthesized as part of comprehensive studies examining the relationship between cationic structure and bulk properties in pyridinium ionic liquids. The combination of the 3-methylpyridinium core with the bis(trifluormethylsulfonyl)imide anion was specifically designed to optimize thermal stability, ionic conductivity, and electrochemical performance.

Position Within Pyridinium-Based Ionic Liquid Taxonomy

Within the broader classification of pyridinium-based ionic liquids, this compound occupies a distinctive position characterized by its specific structural features and resulting properties. The pyridinium family represents one of the major cationic classes in ionic liquid chemistry, alongside imidazolium, pyrrolidinium, and quaternary ammonium systems. This compound exemplifies the design principles that govern structure-property relationships within this family.

The taxonomic classification of this ionic liquid can be understood through multiple organizational schemes. From a cationic perspective, it belongs to the N-alkylpyridinium subclass, specifically the N-butyl-3-methylpyridinium series. This classification distinguishes it from other pyridinium variants such as N-methylpyridinium, N-ethylpyridinium, or differently substituted methylpyridinium isomers. The presence of both butyl and methyl substituents places it within the disubstituted pyridinium category, which exhibits properties intermediate between monosubstituted and more heavily substituted analogs.

From an anionic perspective, the bis(trifluormethylsulfonyl)imide component places this compound within the fluorinated imide family of ionic liquids. This anionic class is characterized by exceptional thermal stability, wide electrochemical windows, and low coordination tendencies. The bis(trifluormethylsulfonyl)imide anion is among the most widely studied and applied anions in ionic liquid research due to its favorable combination of properties.

Comparative studies within the pyridinium family have demonstrated that this compound exhibits intermediate properties between shorter-chain and longer-chain analogs. The butyl chain length provides an optimal balance between viscosity and ionic conductivity, while the 3-methyl substitution pattern influences the electronic properties of the pyridinium ring. Research comparing this compound with its isomeric counterparts has revealed distinct differences in thermophysical properties, highlighting the importance of substitution patterns in determining ionic liquid behavior.

The compound's position within electrochemical applications reflects its membership in the high-performance ionic liquid category. Its electrochemical stability window and ionic conductivity characteristics make it suitable for advanced energy storage applications, distinguishing it from ionic liquids designed primarily for synthetic or extraction applications. This functional classification places it alongside other ionic liquids specifically optimized for electrochemical performance.

Propiedades

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-butyl-3-methylpyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.C2F6NO4S2/c1-3-4-7-11-8-5-6-10(2)9-11;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-6,8-9H,3-4,7H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFBAVDIGCEKOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=CC(=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F6N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583396 | |

| Record name | 1-Butyl-3-methylpyridin-1-ium bis(trifluoromethanesulfonyl)azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344790-86-9 | |

| Record name | 1-Butyl-3-methylpyridin-1-ium bis(trifluoromethanesulfonyl)azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

General Synthetic Approach

The preparation of 1-butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide typically follows a two-step process:

Step 1: Synthesis of the Pyridinium Halide Salt

The starting material, 1-butyl-3-methylpyridinium halide (usually chloride or bromide), is synthesized by quaternization of 3-methylpyridine with 1-bromobutane or 1-chlorobutane under reflux conditions in an appropriate solvent (e.g., acetonitrile or acetone). This reaction results in the formation of the pyridinium halide salt.Step 2: Anion Exchange to Introduce bis(trifluoromethylsulfonyl)imide

The halide salt is then subjected to anion exchange with lithium bis(trifluoromethylsulfonyl)imide (Li[NTf2]) or another bis(trifluoromethylsulfonyl)imide salt (e.g., sodium or potassium salt) in aqueous or organic solvent. This metathesis reaction replaces the halide anion with the bis(trifluoromethylsulfonyl)imide anion, yielding the desired ionic liquid. The product is purified by washing, extraction, and drying under vacuum to remove residual water and impurities.

Preparation of Lithium bis(trifluoromethylsulfonyl)imide (Li[NTf2])

Because the bis(trifluoromethylsulfonyl)imide anion source is critical, the preparation of lithium bis(trifluoromethylsulfonyl)imide is often a key step. A recent patented method provides an efficient one-pot synthesis of Li[NTf2] with high purity and yield suitable for industrial scale:

- Method Summary :

Under anhydrous and nitrogen-protected conditions at low temperature (-70 °C to -50 °C), trifluoromethane gas is introduced into a nonpolar solvent solution of alkyl lithium to form trifluoromethyl lithium. Subsequently, a lithium bis(fluorosulfonyl)imide solution is slowly added dropwise to the trifluoromethyl lithium solution. During this addition, a white solid precipitates. After completion, the reaction mixture is filtered, and the filtrate is evaporated under reduced pressure to obtain lithium bis(trifluoromethylsulfonyl)imide as a white solid, which is then vacuum-dried. This method simplifies the process, improves purity, reduces by-product separation difficulties, and lowers production costs, making it suitable for large-scale production.

Specific Preparation of 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide

While detailed experimental procedures specific to the 1-butyl-3-methylpyridinium cation are less commonly published compared to its isomers (e.g., 1-butyl-2-methyl- or 1-butyl-4-methylpyridinium), the synthesis generally follows the principles outlined above:

Quaternization Reaction :

3-Methylpyridine is reacted with 1-bromobutane in anhydrous conditions, typically refluxed in acetonitrile or acetone for several hours until complete conversion to 1-butyl-3-methylpyridinium bromide.Anion Exchange Reaction :

The bromide salt is dissolved in water or an organic solvent and mixed with an equimolar amount of lithium bis(trifluoromethylsulfonyl)imide solution. The bis(trifluoromethylsulfonyl)imide salt precipitates or forms a separate phase, which is isolated by extraction or filtration.Purification :

The crude ionic liquid is washed with water to remove lithium bromide and other impurities, then dried under vacuum at elevated temperature (e.g., 80 °C) for 24 hours to reduce water content below 0.01% by mass.

Analytical Characterization and Purity Control

Purity and quality of the ionic liquid are assessed by:

Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the chemical structure and ensure the absence of starting materials or by-products.

Water Content Measurement : Using Karl Fischer titration to ensure minimal water content, typically below 0.01% mass fraction.

Halide Content Analysis : To confirm complete anion exchange and removal of halide ions, with halide content below 0.0001 mass fraction.

Thermophysical Properties : Density, viscosity, refractive index, and conductivity measurements are performed to confirm expected properties and consistency with literature data for ionic liquids of this type.

Summary Table of Preparation Parameters

| Step | Conditions/Details | Notes |

|---|---|---|

| Quaternization | 3-Methylpyridine + 1-bromobutane, reflux in acetonitrile/acetone | Reaction time: several hours; anhydrous |

| Anion Exchange | Li[NTf2] aqueous/organic solution, equimolar, room temperature | Stirring for several hours |

| Purification | Water washing, vacuum drying at ~80 °C for 24 h | Water content < 0.01%, halides < 0.0001 |

| Li[NTf2] Preparation | Trifluoromethane + alkyl lithium in nonpolar solvent, -70 to -50 °C | One-pot method, white solid precipitate |

| Post-treatment of Li[NTf2] | Filtration, reduced pressure evaporation, vacuum drying | High purity, suitable for industrial scale |

Análisis De Reacciones Químicas

Types of Reactions: 1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the pyridinium ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar solvents.

Major Products:

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of reduced pyridinium compounds.

Substitution: Formation of substituted pyridinium salts.

Aplicaciones Científicas De Investigación

Electrochemical Applications

BMP-TFSI is widely used as an electrolyte in batteries and supercapacitors due to its high ionic conductivity and thermal stability. Its properties allow for efficient ion transport, which is crucial for the performance of electrochemical devices.

- Battery Electrolytes : BMP-TFSI has been utilized in lithium-ion and lithium-sulfur batteries. Its ability to dissolve lithium salts enhances ionic conductivity, leading to improved battery performance. Studies have shown that BMP-TFSI-based electrolytes can operate effectively at elevated temperatures, making them suitable for high-performance applications .

- Supercapacitors : The ionic liquid's high conductivity and low viscosity make it an excellent candidate for supercapacitor electrolytes. Research indicates that devices using BMP-TFSI exhibit superior energy density and power density compared to traditional organic electrolytes .

Catalytic Applications

BMP-TFSI serves as a solvent and catalyst in various organic reactions, particularly in the Ullmann reaction for coupling aryl halides.

- Organic Synthesis : The ionic liquid facilitates reactions by providing a unique medium that enhances the solubility of reactants and stabilizes intermediates. This has been demonstrated in studies involving the homocoupling of aryl halides using copper nanoparticles .

- Environmental Remediation : BMP-TFSI has also been explored for its effectiveness in removing heavy metals from wastewater. Its ability to form stable complexes with metal ions allows for efficient extraction and recovery processes .

Material Science Applications

In material science, BMP-TFSI is used to modify polymers and enhance their properties.

- Polymer Composites : The incorporation of BMP-TFSI into polymer matrices has been shown to improve mechanical properties, thermal stability, and ionic conductivity. For instance, its use in silica-filled elastomer composites resulted in enhanced transparency and mechanical performance .

- Sensor Development : BMP-TFSI-modified electrodes have been developed for the detection of biomolecules such as dopamine and uric acid. The ionic liquid's properties facilitate electron transfer processes, enhancing sensor sensitivity and selectivity .

- Lithium-Ion Batteries : A study demonstrated that incorporating BMP-TFSI as an electrolyte significantly improved the cycling stability of lithium-ion batteries compared to traditional solvents. The enhanced ionic conductivity facilitated better lithium ion transport during charge-discharge cycles .

- Heavy Metal Adsorption : Research on the use of BMP-TFSI for adsorbing lead(II) ions from aqueous solutions showed a high removal efficiency, indicating its potential for environmental cleanup applications .

- Sensor Technology : A novel electrochemical sensor utilizing BMP-TFSI-modified electrodes was developed for detecting dopamine levels in human biological samples, showcasing its applicability in biomedical fields .

Mecanismo De Acción

The mechanism by which 1-butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide exerts its effects is primarily through its ionic nature. The compound interacts with various molecular targets through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions facilitate the dissolution of both organic and inorganic materials, making it an effective solvent in various applications .

Comparación Con Compuestos Similares

Pyridinium-Based ILs with Positional Isomers

Positional isomerism in pyridinium cations significantly impacts thermophysical properties. For example:

- 1-Butyl-2-methylpyridinium TFSI and 1-Butyl-4-methylpyridinium TFSI exhibit higher viscosities and melting points compared to BMPyTFSI due to steric hindrance and altered cation-anion interactions. Studies on tetrafluoroborate ([BF₄]⁻) analogs reveal that the 3-methyl substitution in BMPyTFSI optimizes packing efficiency, resulting in lower viscosity and enhanced fluidity .

Table 1: Thermophysical properties of pyridinium-based ILs with TFSI anion (at 298 K)

| Compound | Viscosity (mPa·s) | Melting Point (°C) | Density (g/cm³) |

|---|---|---|---|

| [C₄C₁Py][NTf₂] (BMPyTFSI) | 75–85 | -15* | 1.42–1.45 |

| 1-Butyl-2-methylpyridinium TFSI | 95–110 | 5–10 | 1.48–1.50 |

| 1-Butyl-4-methylpyridinium TFSI | 90–100 | 0–5 | 1.46–1.48 |

Comparison with Imidazolium-Based ILs

Imidazolium ILs, such as 1-butyl-3-methylimidazolium TFSI ([C₄C₁Im][NTf₂], BMIM-TFSI) , are structurally distinct due to their aromatic, planar cations with two nitrogen atoms. Key differences include:

- Hydrogen Bonding : Imidazolium cations form stronger hydrogen bonds with the TFSI anion via C(2)–H interactions, leading to higher viscosities (BMIM-TFSI: 52–60 mPa·s at 298 K) compared to BMPyTFSI .

- Electrochemical Stability : BMPyTFSI has a slightly wider electrochemical window (4.5–4.7 V) than BMIM-TFSI (4.2–4.5 V), attributed to the pyridinium ring’s lower electron-donating capacity .

- Thermal Behavior : BMIM-TFSI has a lower melting point (-4.9°C) than BMPyTFSI, enhancing its liquid range for low-temperature applications .

Table 2: Comparative properties of BMPyTFSI and BMIM-TFSI

| Property | BMPyTFSI | BMIM-TFSI |

|---|---|---|

| Viscosity (298 K) | 75–85 mPa·s | 52–60 mPa·s |

| Melting Point | -15°C | -4.9°C |

| Electrochemical Window | 4.5–4.7 V | 4.2–4.5 V |

| Ionic Conductivity | 3.2–3.5 mS/cm | 4.0–4.5 mS/cm |

Comparison with Pyrrolidinium and Piperidinium ILs

Pyrrolidinium and piperidinium ILs (e.g., 1-butyl-1-methylpyrrolidinium TFSI ([C₄C₁Pyr][NTf₂])) feature saturated, non-aromatic cations, resulting in:

Impact of Functionalized Cations

Functional groups on cations alter IL behavior:

- Ethanol-Substituted Imidazolium ILs: E.g., [EOHMIM][NTf₂] shows higher viscosity (120–130 mPa·s) than BMPyTFSI due to hydrogen bonding from hydroxyl groups .

- Cyano-Substituted ILs: [PCNMIM][NTf₂] (cyano-propyl group) has lower density (1.35–1.38 g/cm³) but reduced thermal stability compared to BMPyTFSI .

Key Research Findings

- Solvent Performance : BMPyTFSI’s lower hydrogen-bond acidity compared to imidazolium ILs reduces solute-ion interactions, enhancing its utility as a solvent for organic synthesis .

- Electrolyte Applications : In lithium-metal batteries, BMPyTFSI-based electrolytes demonstrate higher Li⁺ transference numbers (0.35–0.40) than BMIM-TFSI (0.28–0.32), improving cycling stability .

- Corrosion Inhibition : BMPyTFSI exhibits superior corrosion resistance for mild steel compared to [C₄C₁Im][BF₄], attributed to the TFSI anion’s passivating effect .

Actividad Biológica

1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide, commonly referred to as [BMPy][NTf2], is an ionic liquid that has garnered attention in various fields, including electrochemistry, materials science, and biological applications. Its unique properties, such as high thermal stability and ionic conductivity, make it a candidate for numerous applications. This article focuses on the biological activity of this compound, summarizing key findings from recent research.

- Molecular Formula : C10H15N3F6O4S2

- Molar Mass : 419.4 g/mol

- CAS Number : 174899-83-3

Biological Activity Overview

Research into the biological activity of [BMPy][NTf2] has revealed several important aspects:

- Toxicity : Studies indicate that [BMPy][NTf2] is toxic if swallowed and harmful to aquatic life with long-lasting effects . This necessitates caution in handling and disposal.

- Microbial Interaction : A notable study isolated Bacillus amyloliquefaciens CMW1, which demonstrated tolerance to high concentrations of various ionic liquids, including [BMPy][NTf2]. This strain produced an extracellular protease (BapIL) that remained stable in the presence of up to 80% ionic liquids, showcasing potential for biotechnological applications .

- Electrochemical Applications : The compound has been studied for its role in electrodeposition processes. Research indicates that it can facilitate silicon deposition on various electrode materials, which is crucial for the development of advanced materials in electronics .

Case Study 1: Microbial Tolerance

A study highlighted the resilience of Bacillus amyloliquefaciens CMW1 when exposed to [BMPy][NTf2]. The bacterium not only survived but also maintained enzymatic activity under extreme conditions involving ionic liquids. This suggests potential applications in bioremediation and industrial processes where ionic liquids are used.

Case Study 2: Electrodeposition

In another investigation focusing on the electrochemical properties of [BMPy][NTf2], researchers explored its efficacy in silicon electrodeposition. The study provided insights into how varying concentrations of the ionic liquid affect the deposition rate and quality of silicon films, which are essential for semiconductor applications .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C10H15N3F6O4S2 |

| Molar Mass | 419.4 g/mol |

| Toxicity | Toxic if swallowed |

| Aquatic Toxicity | Harmful with long-lasting effects |

| Microbial Strain | Tolerance Level |

|---|---|

| Bacillus amyloliquefaciens CMW1 | Up to 80% [BMPy][NTf2] |

Research Findings

Recent studies have focused on understanding the interactions between [BMPy][NTf2] and biological systems:

- Enzymatic Stability : BapIL from Bacillus amyloliquefaciens demonstrated stability across a wide pH range (4.0-12.6) and in high salt concentrations (4004 mM NaCl), indicating its robustness for industrial applications .

- Electrochemical Properties : The ability of [BMPy][NTf2] to enhance silicon deposition rates underscores its importance in developing next-generation electronic materials. The compound's unique properties allow for improved control over deposition processes .

Q & A

Q. What are the standard methods for synthesizing and purifying BMPyTFSI, and how can its purity be validated?

BMPyTFSI is typically synthesized via metathesis reactions between 1-butyl-3-methylpyridinium halides and lithium bis(trifluoromethylsulfonyl)imide (LiNTf2). Purification involves repeated washing with deionized water to remove halide residues, followed by vacuum drying. Purity validation employs nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) to quantify impurities (<98% purity is common). Karl Fischer titration is used to ensure low water content (<0.5%) .

Q. How do researchers measure key physicochemical properties (density, viscosity, conductivity) of BMPyTFSI, and how do these properties influence experimental design?

- Density : Measured using vibrating-tube densitometers at controlled temperatures (e.g., 293.15–353.15 K). BMPyTFSI exhibits a density range of ~1.3–1.4 g/cm³, which impacts electrolyte formulation and buoyancy in biphasic systems .

- Viscosity : Determined via rotational viscometers. BMPyTFSI’s viscosity (~50–200 mPa·s at 298 K) affects ion mobility in electrochemical cells .

- Conductivity : Evaluated using impedance spectroscopy. Conductivity values (~1–5 mS/cm at 298 K) guide electrolyte optimization for batteries or capacitors .

Q. What role does BMPyTFSI play in electrochemical systems, and how is it incorporated into polymer electrolytes?

BMPyTFSI acts as a co-solvent or plasticizer in polymer electrolytes (e.g., poly(ethylene oxide), PEO) to enhance Li⁺ transference numbers (>0.5) and electrochemical stability (>4.5 V vs. Li/Li⁺). The ionic liquid is blended with Li salts (e.g., LiFSI) via solution casting, followed by solvent evaporation to form homogeneous membranes. Electrochemical performance is validated using cyclic voltammetry and galvanostatic cycling .

Advanced Research Questions

Q. How can the thermal stability of BMPyTFSI-based electrolytes be enhanced, and what analytical methods identify degradation pathways?

Adding LiNTf2 to BMPyTFSI improves thermal stability by forming a protective LiF-rich interphase. Degradation is analyzed via:

- Thermogravimetric analysis (TGA) : Quantifies weight loss under nitrogen/air atmospheres (decomposition onset ~400°C).

- Differential scanning calorimetry (DSC) : Detects phase transitions and exothermic decomposition events.

- Gas chromatography-mass spectrometry (GC-MS) : Identifies volatile degradation products (e.g., SO₂, CF₃ radicals) .

Q. What experimental approaches assess BMPyTFSI’s corrosion behavior in CO₂ capture systems, and how do structural modifications mitigate corrosion?

Corrosion studies involve immersing mild steel in BMPyTFSI/alkanolamine emulsions under CO₂ saturation. Techniques include:

- Electrochemical impedance spectroscopy (EIS) : Measures corrosion resistance.

- Scanning electron microscopy (SEM) : Visualizes surface pitting. Corrosion mitigation strategies include adding inhibitors (e.g., imidazoline derivatives) or adjusting the alkyl chain length on the pyridinium cation to reduce acidity .

Q. How can computational models (e.g., CPA equation of state) predict BMPyTFSI’s phase behavior and solvation properties?

The Cubic-Plus-Association (CPA) equation models vapor-liquid equilibria and density by fitting parameters to experimental data. For BMPyTFSI, parameters are derived from vapor pressure and liquid density measurements. Molecular dynamics simulations further elucidate ion-pairing dynamics and solvation structures .

Q. What methodologies resolve contradictions in BMPyTFSI’s electrochemical performance across different studies?

Discrepancies in Li⁺ transference numbers or cycling stability often arise from impurities (e.g., residual water) or electrode-electrolyte interfacial reactions. Mitigation involves:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.